

Spectroscopic Analysis of 3-Amino-2-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

Cat. No.: B112898

[Get Quote](#)

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for **3-Amino-2-hydroxybenzonitrile** (CAS 67608-57-5) did not yield any publicly available datasets. To fulfill the structural and content requirements of this technical guide, the following sections present data and protocols for the closely related compound, 3-Aminobenzonitrile (CAS 2237-30-1), as an illustrative example. All data presented below pertains to 3-Aminobenzonitrile and not **3-Amino-2-hydroxybenzonitrile**.

This guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Aminobenzonitrile.

Table 1: ¹H NMR Spectroscopic Data for 3-Aminobenzonitrile

Chemical Shift (ppm)	Multiplicity	Assignment
7.198	t (triplet)	Aromatic CH
6.89	d (triplet)	Aromatic CH
6.88	d (doublet)	Aromatic CH
5.61	s (singlet)	-NH2

Solvent: DMSO-d6,
Frequency: 400 MHz.[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for 3-Aminobenzonitrile

Chemical Shift (ppm)	Assignment
150.0	C-NH2
131.0	Aromatic CH
121.0	Aromatic CH
119.5	-CN
118.0	Aromatic CH
116.5	Aromatic CH
112.5	C-CN

Solvent: DMSO-d6.[\[3\]](#)

Table 3: IR Spectroscopic Data for 3-Aminobenzonitrile

Wavenumber (cm-1)	Interpretation
3436	N-H stretch (asymmetric)
3351	N-H stretch (symmetric)
2220	C≡N stretch
1622	N-H bend (scissoring)
1585, 1485	C=C stretch (aromatic)
880, 780	C-H bend (aromatic, out-of-plane)

Sample Preparation: KBr disc or nujol mull.[\[4\]](#)
The nitrile functional group (C≡N) typically shows a sharp and intense peak around 2200 cm-1.[\[5\]](#)

Table 4: Mass Spectrometry Data for 3-Aminobenzonitrile

m/z	Interpretation
118	[M]+ (Molecular Ion)
91	[M-HCN]+
64	[C5H4]+

Ionization Method: Electron Ionization (EI).[\[6\]](#)

Experimental Protocols

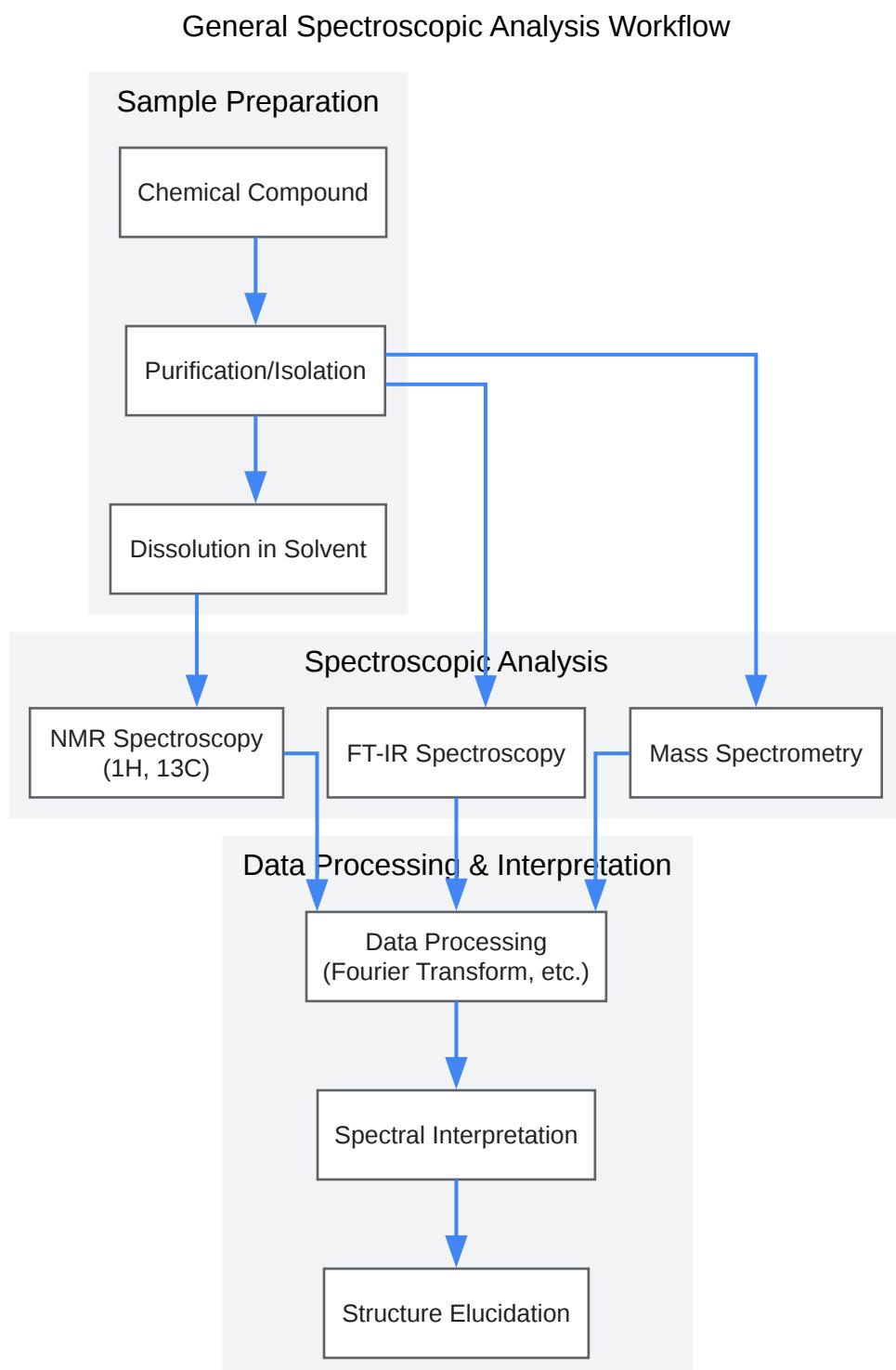
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

2.1 NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of 3-Aminobenzonitrile was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[\[7\]](#) The solution was transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.[2][3]
- ^1H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of DMSO-d6 (39.5 ppm).

2.2 FT-IR Spectroscopy


- Sample Preparation: A small amount of solid 3-Aminobenzonitrile was finely ground with potassium bromide (KBr) and pressed into a thin pellet.[8] Alternatively, a mull was prepared by grinding the sample with a few drops of Nujol and placing it between two KBr plates.[9]
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet or Nujol was first recorded and automatically subtracted from the sample spectrum. The spectrum was typically recorded in the range of 4000-400 cm-1.

2.3 Mass Spectrometry

- Sample Introduction: The sample was introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[10]
- Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.[10]
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

A flowchart of the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminobenzonitrile | 2237-30-1 [chemicalbook.com]
- 2. 3-Aminobenzonitrile(2237-30-1) 1H NMR [m.chemicalbook.com]
- 3. 3-Aminobenzonitrile(2237-30-1) 13C NMR [m.chemicalbook.com]
- 4. 3-Aminobenzonitrile(2237-30-1) IR Spectrum [m.chemicalbook.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-2-hydroxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112898#spectroscopic-data-nmr-ir-ms-of-3-amino-2-hydroxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com